molecular formula C14H19ClFN3O B12237475 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12237475
M. Wt: 299.77 g/mol
InChI Key: IQTISXCFGLIIDC-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine hydrochloride is a pyrazole-derived amine compound featuring a 2-fluoroethyl substituent, a 4-methoxyphenylmethyl group, and a methyl group at the pyrazole C5 position. The hydrochloride salt enhances its solubility and stability, a common formulation strategy for bioactive amines .

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-14(10-17-18(11)8-7-15)16-9-12-3-5-13(19-2)6-4-12;/h3-6,10,16H,7-9H2,1-2H3;1H

InChI Key

IQTISXCFGLIIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology and neurology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the methoxyphenyl group may contribute to its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several pyrazole and arylalkylamine derivatives. Below is a comparative analysis based on substituent effects, molecular features, and available

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Implications
Compound Name Substituents Molecular Weight (g/mol) Key Features Evidence Source
1-(2-Fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine hydrochloride 2-fluoroethyl, 4-methoxyphenylmethyl, 5-methyl pyrazole ~313.8 (estimated) Fluorine enhances electronegativity; hydrochloride improves solubility. N/A (Target Compound)
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine 2,2-difluoroethyl, 4-methoxyphenylmethyl ~308.3 Difluoroethyl increases lipophilicity and metabolic stability compared to monofluoroethyl.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine 4-methoxyphenyl, 3-methyl pyrazole ~203.2 Lacks fluoroethyl and benzyl groups; simpler structure with reduced steric hindrance.
Venlafaxine Hydrochloride Imp. F (EP) Cyclohex-1-enyl, 4-methoxyphenyl, dimethylamine ~335.9 Bulky cyclohexenyl group may reduce blood-brain barrier penetration compared to fluoroethyl.
5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride Chloromethyl, ethyl pyrazole ~193.1 Chlorine vs. fluorine: higher lipophilicity but potential toxicity risks.

Substituent-Specific Analysis

Fluoroethyl vs. Difluoroethyl: The target compound’s 2-fluoroethyl group introduces moderate electronegativity and lipophilicity. In contrast, the 2,2-difluoroethyl analogue () has higher metabolic stability due to reduced susceptibility to oxidative cleavage . Fluorine’s electron-withdrawing effect may influence binding affinity in target proteins, a feature absent in non-fluorinated analogues.

Methoxyphenylmethyl vs.

Hydrochloride Salt :

  • The hydrochloride formulation is shared with pharmaceuticals like Tamsulosin Hydrochloride (), enhancing water solubility and bioavailability compared to free-base counterparts .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 2-fluoroethyl group in the target compound likely offers a balance between lipophilicity (LogP ~2–3) and solubility, whereas chlorinated analogues () may have higher LogP values, increasing tissue accumulation but raising toxicity concerns .
  • Metabolic Stability: Fluorine’s resistance to cytochrome P450-mediated metabolism could extend the half-life of the target compound compared to non-fluorinated pyrazoles (e.g., ) .
  • Synthetic Accessibility : The methoxyphenyl and pyrazole motifs are recurrent in pharmaceuticals (e.g., Venlafaxine in ), suggesting well-established synthetic routes for scaling production .

Biological Activity

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound with a unique chemical structure that has garnered significant interest in medicinal chemistry. This compound features a pyrazole ring, a fluoroethyl substituent, and a methoxyphenylmethyl group, which contribute to its potential biological activities and therapeutic applications.

  • Molecular Formula : C14H19ClFN3O
  • Molecular Weight : 299.77 g/mol
  • Structure : The compound consists of a pyrazole core substituted with a fluoroethyl group and a methoxyphenylmethyl moiety, enhancing its biological activity and membrane penetration capabilities.

The biological activity of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances the compound's ability to penetrate biological membranes, while the methoxyphenyl group likely increases binding affinity to target sites within cells. This interaction can lead to modulation of enzyme activities and other cellular pathways, indicating its potential therapeutic applications in various diseases, particularly in oncology and neurology.

Enzyme Modulation

Research indicates that this compound may act as a biochemical probe for studying enzyme interactions. Its structural features facilitate binding to specific enzymes, potentially inhibiting their activity. For instance, studies have shown that similar pyrazole derivatives exhibit significant inhibition of key enzymes involved in inflammatory and cancer pathways .

Anticancer Potential

Preliminary studies suggest that 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride may have applications in cancer therapy. The ability to modulate enzyme activities associated with tumor growth presents opportunities for developing targeted cancer treatments. Further investigations are needed to elucidate the specific pathways affected by this compound.

Neurological Applications

The compound's ability to penetrate the blood-brain barrier due to its lipophilic nature makes it a candidate for neurological applications. Research into similar pyrazole compounds has demonstrated potential neuroprotective effects, suggesting that this compound might be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014) Synthesized novel pyrazole derivatives showing anti-inflammatory activity comparable to standard drugs like dexamethasone .
Burguete et al. (2015) Investigated antibacterial properties against E. coli and S. aureus, highlighting the importance of specific functional groups for activity .
Chovatia et al. (2016) Reported on anti-tubercular activities of pyrazole derivatives, suggesting broad-spectrum antimicrobial potential .

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